3-((4-Fluorophenyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO4S2/c20-16-6-9-17(10-7-16)26(22,23)19-12-21(13-19)27(24,25)18-8-5-14-3-1-2-4-15(14)11-18/h5-11,19H,1-4,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITPCKOWMFLEAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CC(C3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((4-Fluorophenyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine is a sulfonamide derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of azetidine derivatives with sulfonyl chlorides. The general method includes:
- Preparation of Sulfonyl Chlorides : The sulfonyl groups are introduced via chlorination of the corresponding sulfonic acids.
- Azetidine Formation : The azetidine ring is constructed through cyclization reactions involving appropriate amines and electrophiles.
Biological Activity
The biological activities of the compound have been evaluated in various studies, highlighting its potential as a therapeutic agent.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Case Study 1 : A derivative with a similar sulfonamide structure was tested against various bacterial strains, showing inhibition zones ranging from 15 to 25 mm against Staphylococcus aureus and Escherichia coli .
- Case Study 2 : Another study demonstrated that azetidine derivatives possess antifungal activity against Candida albicans, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Potential
Recent investigations into the anticancer properties of related compounds suggest that they may inhibit cancer cell proliferation:
- Case Study 3 : A sulfonamide derivative was shown to induce apoptosis in breast cancer cell lines (MCF-7), with IC50 values indicating effective cytotoxicity at concentrations below 20 µM .
- Mechanism of Action : It is hypothesized that these compounds may disrupt microtubule dynamics or interfere with DNA replication processes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:
- The presence of the 4-fluorophenyl group enhances lipophilicity, improving membrane permeability.
- The tetrahydronaphthalenesulfonyl moiety contributes to increased binding affinity to target proteins involved in cellular signaling pathways.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is compared below with structurally related molecules, focusing on core rings, substituents, and physicochemical properties.
Physicochemical and Functional Differences
- In contrast, the piperidine derivative’s 6-membered ring offers greater flexibility and stability . Triazole-based analogues (e.g., from ) leverage a planar, aromatic heterocycle for π-π stacking interactions, a feature absent in saturated azetidine/piperidine systems.
- Substituent Effects: The dual sulfonyl groups in the target compound may improve hydrogen-bonding capacity and protease binding compared to the piperidine derivative’s carboxylic acid, which is ionizable (pKa ~4-5) and impacts solubility . The 4-fluorophenyl group enhances lipophilicity (predicted logP ~3.5) and metabolic stability relative to non-fluorinated analogues.
Synthetic Feasibility :
Hypothesized Pharmacological Implications
- Metabolic Stability : Fluorine atoms and sulfonyl groups may reduce oxidative metabolism, extending half-life compared to carboxylic acid-containing analogues .
Research Findings and Data Limitations
- Computational Predictions :
- Solubility : The azetidine derivative’s calculated aqueous solubility is likely lower than the piperidine-carboxylic acid due to reduced polarity.
- logP : Estimated at ~3.5 (vs. ~2.8 for the piperidine analogue), suggesting enhanced membrane permeability.
Q & A
Q. What are the recommended synthetic routes for 3-((4-Fluorophenyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis can leverage multi-component reactions (MCRs) for efficiency, as demonstrated in sulfamic acid-catalyzed systems (e.g., one-pot reactions with amines, aldehydes, and sulfonamide derivatives) . Key variables include:
- Catalyst selection : Sulfamic acid (0.1 mmol) optimizes reaction rates and reduces side products in MCRs .
- Solvent systems : Ethanol is effective for solubility and intermediate stabilization .
- Temperature control : Room-temperature stirring (8–12 hours) balances yield and purity, monitored via TLC .
- Purification : Recrystallization from ethanol or column chromatography refines final products .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm sulfonyl group placement and azetidine ring integrity. Fluorine substituents exhibit distinct coupling patterns .
- Single-crystal X-ray diffraction : Resolves stereochemistry and bond angles, as applied to decahydroacridine derivatives in crystallography studies .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₇H₁₅ClFNO analogs ).
- FTIR spectroscopy : Identifies sulfonyl S=O stretches (~1350–1150 cm⁻¹) and aromatic C-F vibrations .
Advanced Research Questions
Q. How can researchers address contradictions in solubility data observed during formulation studies of sulfonated azetidine derivatives?
Methodological Answer:
- Counterion screening : Introduce sodium or disodium salts to enhance aqueous solubility, as shown in sulfonated naphthalene derivatives .
- Polymorph analysis : Use differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to identify crystal forms affecting solubility .
- Co-solvent systems : Ethanol-water mixtures (e.g., 70:30 v/v) improve dissolution, leveraging recrystallization protocols from triazole syntheses .
Q. What strategies optimize the regioselective sulfonylation of azetidine rings to prevent side reactions?
Methodological Answer:
- Protecting groups : Temporarily block reactive azetidine nitrogens using Boc or Fmoc groups during sulfonylation .
- Catalytic control : Sulfamic acid (0.1 mmol) directs regioselectivity in MCRs by stabilizing intermediates .
- Stepwise synthesis : Prioritize sulfonylation of the tetrahydronaphthalenyl group first, as electron-rich aromatic systems react faster under mild conditions .
Q. How do electronic effects of the 4-fluorophenyl and tetrahydronaphthalenyl groups influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Electron-withdrawing effects : The 4-fluorophenyl group deactivates the aromatic ring, reducing electrophilicity at the para position. This directs nucleophilic attacks to the tetrahydronaphthalenyl moiety, as seen in triazole-thioether formations .
- Steric hindrance : The tetrahydronaphthalenyl group’s fused ring system limits accessibility to the sulfonyl oxygen, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Computational modeling : Density functional theory (DFT) calculations predict charge distribution, guiding solvent and catalyst selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
